Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound features a 3-nitrobenzamido group at position 2 of the thiophene ring, substituted with a 4-ethylpiperazine moiety at the para position. The ethyl ester at position 3 enhances solubility, while the tetrahydrobenzo ring contributes to lipophilicity. Piperazine derivatives are known for modulating pharmacokinetic properties, and the nitro group may influence electronic interactions in biological systems .
Synthesis likely proceeds via amidation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a common intermediate, CAS 4506-71-2, purity ≥99% ) with 4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl chloride, followed by purification.
Properties
IUPAC Name |
ethyl 2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c1-3-26-11-13-27(14-12-26)18-10-9-16(15-19(18)28(31)32)22(29)25-23-21(24(30)33-4-2)17-7-5-6-8-20(17)34-23/h9-10,15H,3-8,11-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIZODCOILKURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole derivatives
are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Thiophene derivatives
are essential heterocyclic compounds and show a variety of properties and applications. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug.
Comparison with Similar Compounds
Structural and Functional Differences
- Piperazine Derivatives: The target’s 4-ethylpiperazine is less bulky than benzylpiperazine () and may improve solubility compared to methylpiperazine () due to intermediate alkyl chain length .
- Aromatic Substituents: The 3-nitro group in the target compound is electron-withdrawing, which may increase reactivity in electrophilic substitutions compared to electron-donating groups like fluorine () or benzoyl () .
Synthesis Efficiency :
- reports a 70% yield for a pyridinylpiperazine derivative, suggesting efficient amidation under mild conditions, which could be applicable to the target compound .
- Thioureido derivatives () require specialized reagents (e.g., thiocarbonyls), complicating synthesis compared to the target’s straightforward amidation .
Physicochemical Properties
- Melting Points : The pyridinylpiperazine derivative () melts at 189–191°C, indicating high crystallinity due to hydrogen bonding from the pyridine ring .
- Solubility : Ethylpiperazine in the target compound may enhance water solubility compared to benzylpiperazine () or benzoyl groups () .
Research Findings and Implications
- Synthetic Strategies: The target compound’s synthesis likely parallels methods in , where ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is reacted with activated acylating agents . Piperidine/acetic acid catalysis () or NaOH/EtOH conditions () are viable for amidation .
- Structural Insights : Crystal structures of related compounds () suggest that nitro and piperazine groups influence molecular packing and stability, which may apply to the target .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step protocols, often starting with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor. For example:
- Amide coupling : Reacting the amino group with activated nitrobenzoyl derivatives (e.g., benzenesulfonyl chloride) under reflux in ethanol yields intermediates like ethyl 2-(phenylsulfonamido)-tetrahydrobenzo[b]thiophene-3-carboxylate .
- Knoevenagel condensation : For derivatives, condensation with cyanoacetamide or aldehyde moieties in toluene under reflux improves electrophilic substitution efficiency .
- Reagent selection : Using triethylamine as a base and 1,4-dioxane as a solvent enhances nucleophilic substitution for introducing piperazine or nitro groups . Yield optimization : Prolonged reflux (4–24 hours) and recrystallization from ethanol or ethyl acetate are critical for purity (>75% yield reported) .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- 1H/13C NMR : Assign peaks for the tetrahydrobenzo[b]thiophene core (δ 1.2–1.4 ppm for ethyl ester, δ 2.5–3.0 ppm for piperazine protons) and nitrobenzamido group (δ 7.5–8.5 ppm for aromatic protons) .
- HRMS-ESI : Confirm molecular weight (e.g., calculated m/z 390.1370 for derivatives) .
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>95% achieved in ).
Q. What purification techniques are most effective post-synthesis?
- Recrystallization : Ethanol or ethyl acetate recrystallization removes unreacted starting materials, as demonstrated for sulfonamide intermediates .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves nitrobenzamido derivatives .
- Preparative TLC : Useful for isolating small-scale products, especially when synthesizing analogs with polar substituents .
Advanced Research Questions
Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?
- Core modifications : Introduce pyrazole, indole, or pyridine moieties via Knoevenagel condensation to modulate electron-withdrawing/donating effects .
- Side-chain diversification : Replace the 4-ethylpiperazinyl group with cyclohexylamine or arylhydrazines to assess steric and electronic impacts on bioactivity .
- Pro-drug strategies : Esterify the carboxylate group to improve membrane permeability, as seen in with ethoxy substitutions.
Q. What computational methods predict the compound’s biological activity and target binding?
- Molecular docking : Use AutoDock Vina to model interactions with apoptosis-inducing targets (e.g., Bcl-2 or caspase-3), leveraging crystal structures from the Protein Data Bank .
- Pharmacophore modeling : Identify critical features like the nitro group (hydrogen bond acceptor) and tetrahydrobenzo[b]thiophene (hydrophobic core) using Schrödinger Suite .
- ADMET prediction : SwissADME or pkCSM tools evaluate logP (2.5–3.5) and blood-brain barrier penetration to prioritize analogs .
Q. How can contradictions in biological data across studies be resolved?
- Dose-response validation : Re-test conflicting IC50 values (e.g., breast cancer cell lines in vs. prostate carcinoma in ) using standardized MTT assays .
- Metabolic stability assays : Compare hepatic microsomal degradation rates to clarify discrepancies in in vivo efficacy .
- Crystallographic analysis : Resolve stereochemical ambiguities via X-ray diffraction, as applied to related thiophene derivatives in and .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP from 3.2 to 2.0, enhancing aqueous solubility .
- Prodrug synthesis : Mask the carboxylate as an ethyl ester, which is hydrolyzed in vivo to the active acid form .
- Nanoparticle encapsulation : Use PLGA-based carriers to improve bioavailability, as demonstrated for similar thiophene derivatives .
Q. How can researchers analyze crystal structures to elucidate molecular interactions?
- X-ray crystallography : Resolve bond lengths and angles (e.g., C-S bond: 1.68–1.72 Å in ) to confirm planarity of the thiophene ring.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds between nitro groups and water molecules) to explain solubility trends .
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to validate experimental torsion angles (e.g., 5–10° deviation in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
